4-(3-Methoxyphenyl)morpholine

Description

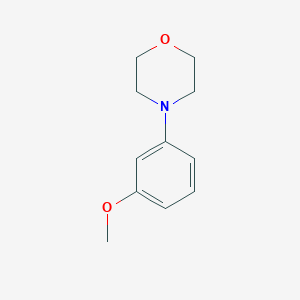

4-(3-Methoxyphenyl)morpholine is a morpholine derivative featuring a six-membered heterocyclic ring containing one nitrogen and one oxygen atom, substituted with a 3-methoxyphenyl group. This compound is synthesized via nucleophilic aromatic substitution or transition-metal-catalyzed reactions (e.g., Ni/Brønsted acid catalysis) . Key applications include its role as a precursor in medicinal chemistry, particularly in kinase inhibitors, antibiotic agents, and central nervous system drug discovery . Its structural versatility allows for modifications that influence lipophilicity, solubility, and biological activity.

Properties

CAS No. |

32040-09-8 |

|---|---|

Molecular Formula |

C11H15NO2 |

Molecular Weight |

193.24 g/mol |

IUPAC Name |

4-(3-methoxyphenyl)morpholine |

InChI |

InChI=1S/C11H15NO2/c1-13-11-4-2-3-10(9-11)12-5-7-14-8-6-12/h2-4,9H,5-8H2,1H3 |

InChI Key |

VZARMICIYMJKKP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)N2CCOCC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers of Methoxyphenylmorpholine

4-(2-Methoxyphenyl)morpholine and 4-(4-Methoxyphenyl)morpholine

- Synthesis : Synthesized via A4 column chromatography with >99% yield and >99% enantiomeric excess (ee) for (S,E)-enantiomers .

- Structural Differences :

- Implications : The methoxy group's position affects electronic properties (para > meta > ortho electron donation) and steric interactions, influencing reactivity in downstream applications.

4-(3-Methoxyphenyl)morpholine (3al)

- Synthesis : Achieved via Ni-catalyzed hydroamination, yielding 99% ee and >99% purity .

- Characterization : HRMS (ESI) confirms molecular ion [M+H]⁺ at m/z 234.1495 (calc. 234.1497) .

- Comparison : Exhibits intermediate lipophilicity compared to 2- and 4-methoxy isomers, balancing solubility and membrane permeability.

Sulfonyl and Thiomorpholine Derivatives

4-[(3-Methoxyphenyl)sulfonyl]morpholine (3v)

- Synthesis: Prepared via organometallic reagent coupling, yielding 74% as a white solid .

- Properties : Melting point = 125.9–127.3°C; sulfonyl group enhances polarity and stability .

- Applications : Tested for agrochemical activity (herbicides, fungicides) due to increased electrophilicity .

4-(4-Nitrophenyl)thiomorpholine

Halogenated and Alkylated Derivatives

4-[(4-Bromo-3-methoxyphenyl)methyl]morpholine (CAS 1394291-37-2)

- Properties : Bromine enhances electrophilicity for cross-coupling reactions; methoxy group improves solubility in polar solvents .

- Applications : Intermediate in kinase inhibitor synthesis .

4-Methyl-2-(3-methylphenyl)morpholine Hydrochloride

Data Tables

Key Findings and Implications

- Structural Flexibility : The morpholine ring tolerates diverse substitutions (e.g., sulfonyl, halogen, alkyl) without losing core reactivity, enabling tailored pharmacokinetic profiles.

- Positional Effects : Methoxy group placement (ortho, meta, para) fine-tunes electronic properties and biological targeting .

- Thiomorpholine vs. Morpholine : Sulfur substitution alters solid-state interactions and metabolic pathways, critical for drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.